molecular formula C20H24N2O4 B8143980 Methylaminodesacetylcolchicide

Methylaminodesacetylcolchicide

Cat. No.: B8143980
M. Wt: 356.4 g/mol
InChI Key: LAQDWSHXWXOTDO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylaminodesacetylcolchicide, more widely known in research by its standard names Demecolcine or Colcemid, is a colchicine derivative and potent tubulin-binding agent . Its primary research application is in cell biology to disrupt microtubule dynamics. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, leading to cell cycle arrest in metaphase . This mechanism makes it a valuable tool for studying cell division processes, synchronizing cell cultures, and investigating the fundamentals of cytoskeleton function . The compound is obtained via structural modification of the natural alkaloid colchicine, specifically involving the deacetylation of the acetamido group at the 7-position and its replacement with a methylamino group . Researchers utilize this and similar colchicine derivatives to explore structure-activity relationships and develop probes with enhanced properties for cellular imaging and biochemical studies . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(7S)-7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDWSHXWXOTDO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylamination of Colchicine

The synthesis begins with the introduction of a methylamino group at the C10 position of colchicine. In a method described by, colchicine (1) is treated with a methylamine solution in ethanol under controlled conditions. This reaction replaces the methoxy group at C10 with a methylamino moiety, yielding 10-methylamino-10-demethoxycolchicine (2) . The use of ethanol as a solvent enhances reaction efficiency compared to aqueous systems, minimizing side reactions and improving yield.

Reaction Conditions:

  • Reactants: Colchicine (1 eq), methylamine (excess)

  • Solvent: Anhydrous ethanol

  • Temperature: Room temperature

  • Duration: 24–48 hours

  • Yield: 80%

The product (2) is purified via recrystallization or column chromatography, with structural confirmation achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Optimization of Reaction Parameters

Solvent and Reagent Selection

The choice of solvent significantly impacts reaction efficiency. Ethanol, used in the methylamination step, prevents premature hydrolysis of colchicine’s acetyl group while ensuring high solubility of reactants. In contrast, early methods employed aqueous methylamine, which led to lower yields due to competing hydrolysis.

Table 1: Comparative Analysis of Solvent Systems

SolventReaction Efficiency (%)Purity (%)Side Products Identified
Ethanol8095None
Water4570Deacetylated byproducts

Acid Hydrolysis Conditions

The HCl concentration and reaction duration are optimized to balance deacetylation efficiency and structural integrity. Prolonged exposure to strong acids may degrade the tropolone ring system, necessitating precise control.

Analytical Characterization

Spectroscopic Validation

Methylaminodesacetylcolchicide is characterized using:

  • 1H NMR: Distinct peaks at δ 2.85 (singlet, N–CH3) and δ 6.45–7.20 (aromatic protons).

  • 13C NMR: Carbonyl resonance at δ 170.5 ppm (amide C=O).

  • HRMS: [M+H]+m/z 356.4 (theoretical 356.4).

Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) analysis confirms the planar structure of the tricyclic ring system and the equatorial orientation of the methylamino group.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or ring oxidation, are minimized by:

  • Using anhydrous solvents to prevent hydrolysis.

  • Maintaining reaction temperatures below 30°C.

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining yield during purification. Column chromatography on silica gel with benzene-acetone eluents (1:2 v/v) resolves this, achieving >95% purity.

Comparative Evaluation of Synthetic Methods

Table 2: Synthesis Routes for this compound

MethodKey StepsYield (%)Purity (%)
Methylamine/HCl routeMethylamination → Acid hydrolysis8095
Meerwein’s reagentAlkylation → Deacetylation6185

The methylamine/HCl route outperforms alternative methods (e.g., alkylation with triethyloxonium fluoroborate ) in yield and simplicity.

Chemical Reactions Analysis

Types of Reactions

Methylaminodesacetylcolchicide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Methylaminodesacetylcolchicide exhibits potent anticancer effects, primarily through its action as an antimitotic agent. It binds to β-tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This property makes it a candidate for cancer therapies, especially against resistant cancer cell lines.

In Vitro Studies

Several studies have demonstrated the cytotoxicity of this compound against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • LoVo (colon cancer)
  • LoVo/DX (doxorubicin-resistant colon cancer)

For instance, derivatives of this compound have shown lower IC50 values compared to traditional chemotherapeutics like doxorubicin and cisplatin, indicating higher potency with potentially reduced toxicity .

CompoundCell LineIC50 (nM)
This compoundA5494.6
This compoundMCF-71.6
This compoundLoVo0.1
DoxorubicinLoVo/DX702.2

Toxicity Profile

One of the significant advantages of this compound over colchicine is its reduced toxicity profile. Traditional colchicine has been associated with severe side effects, limiting its clinical use. However, studies indicate that this compound derivatives possess lower toxicity while retaining strong anticancer activity .

Acute Toxicity Studies

Research involving acute toxicity assessments has shown that the LD50 values for this compound are significantly higher than those for colchicine, suggesting a safer therapeutic index for potential use in clinical settings .

Future Directions and Case Studies

The promising results from preclinical studies advocate for further exploration of this compound in clinical trials. Research is ongoing to evaluate its efficacy in vivo and to assess its potential as part of combination therapies for enhanced anticancer effects.

Notable Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • A study demonstrated that a specific derivative showed an IC50 value of 0.1 nM against LoVo cells, suggesting it could be a leading candidate for further development .
  • Another investigation into structural modifications revealed that certain derivatives could significantly improve selectivity and potency against various cancer types while minimizing side effects .

Mechanism of Action

The mechanism of action of methylaminodesacetylcolchicide involves the disruption of microtubule formation, similar to colchicine. This disruption leads to the inhibition of cell division and has significant implications in cancer therapy. The compound targets tubulin, a protein that is essential for microtubule assembly, thereby preventing the formation of the mitotic spindle and arresting cells in the M phase of the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Tubulin Affinity

The structural analogs of Methylaminodesacetylcolchicide include colchicine, N-deacetylcolchicine, and 10-methylaminocolchicine. Key differences are summarized below:

Compound Molecular Formula Substituents Tubulin Binding IC₅₀ (μM)
Colchicine C₂₂H₂₅NO₆ C7-acetyl, C10-methoxy 0.03 ± 0.01
N-Deacetylcolchicine C₂₀H₂₃NO₅ C7-deacetyl, C10-methoxy 0.12 ± 0.04
10-Methylaminocolchicine C₂₁H₂₅N₂O₅ C7-acetyl, C10-methylamino 0.08 ± 0.03
This compound C₂₁H₂₅N₂O₅ C7-deacetyl, C10-methylamino 0.10 ± 0.05

Key Observations :

  • N-Deacetylation: Removal of the C7 acetyl group (as seen in N-deacetylcolchicine and this compound) reduces tubulin binding affinity by ~4-fold compared to colchicine . This is attributed to disrupted interactions with β-tubulin’s T7 loop.
  • Methylamino Substitution: The C10 methylamino group in this compound partially restores binding affinity lost via deacetylation, as evidenced by its lower IC₅₀ (0.10 μM) compared to N-deacetylcolchicine (0.12 μM) .
Pharmacological and Cytotoxic Profiles
  • Colchicine : High cytotoxicity (IC₅₀ < 0.05 μM in HeLa cells) but narrow therapeutic index due to gastrointestinal and hematopoietic toxicity .
  • N-Deacetylcolchicine : Reduced cytotoxicity (IC₅₀ = 0.5 μM in HeLa cells) but improved solubility, making it a candidate for localized therapies .
  • This compound: Balances moderate cytotoxicity (IC₅₀ = 0.3 μM) with enhanced metabolic stability. In vivo studies show a 30% lower hepatotoxicity risk compared to colchicine .
Metabolic Stability and Drug-Drug Interactions
  • Colchicine undergoes hepatic CYP3A4-mediated metabolism, leading to variable pharmacokinetics .
  • This compound exhibits reduced CYP3A4 affinity, lowering interaction risks with azole antifungals or macrolides .

Research Limitations and Analytical Challenges

Comparative studies face hurdles such as:

  • Batch Variability : Structural analogs like N-deacetylcolchicine may show batch-dependent purity (e.g., 85–95% by HPLC), complicating reproducibility .
  • Extraction Artifacts : Acidic extraction protocols can hydrolyze labile substituents (e.g., acetyl groups), skewing data for deacetylated derivatives .

Q & A

Q. How should cross-species toxicogenomic data for this compound be interpreted?

  • Methodological Answer : Leverage databases like Comparative Toxicogenomics Database (CTD) to identify conserved pathways (e.g., oxidative stress, DNA damage). Perform RNA-seq on liver/kidney tissues from rodent and non-rodent models. Use pathway enrichment analysis (KEGG, GO terms) to highlight species-specific vulnerabilities. Correlate findings with histopathology and clinical chemistry data .

Notes for Implementation

  • Data Presentation : Use tables to summarize IC₅₀ values across cell lines (include SEM, n ≥ 3). For structural data, deposit crystallographic coordinates in public repositories (e.g., CCDC).
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include IACUC approval numbers .
  • Software Tools : Cite specialized software (e.g., Schrödinger Suite for docking, MetaboAnalyst for metabolomics) with version numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylaminodesacetylcolchicide
Reactant of Route 2
Reactant of Route 2
Methylaminodesacetylcolchicide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.